molecular formula C16H13Cl2N5O B11273327 N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11273327
M. Wt: 362.2 g/mol
InChI Key: QQAKTRLXWBFCKA-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both chloro and amino substituents on the triazole ring, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chloro and Amino Groups: The chloro and amino groups are introduced through nucleophilic substitution reactions. For instance, the chloro group can be introduced by treating the triazole intermediate with a chlorinating agent such as thionyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the triazole intermediate with an appropriate amine under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, aminated, or alkoxylated derivatives.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its ability to interact with various biological targets.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

    Materials Science: It is explored for its use in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, inhibiting their normal function. For example, it may inhibit enzymes involved in cell division, leading to anti-cancer effects.

    Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(4-(3-chlorophenyl)-1-piperazinyl)acetamide
  • 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate

Comparison:

  • Structural Differences: While similar compounds may share the triazole ring or chloro substituents, they differ in the nature and position of other substituents, leading to variations in their chemical reactivity and biological activity.
  • Uniqueness: N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of chloro and amino groups on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

5-(3-chloroanilino)-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13Cl2N5O/c1-9-5-6-13(12(18)7-9)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

QQAKTRLXWBFCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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